3'-Chloroacetophenone semicarbazone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

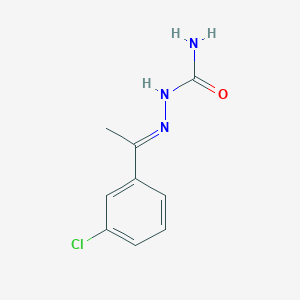

3’-Chloroacetophenone semicarbazone is a chemical compound with the molecular formula C9H10ClN3O and a molecular weight of 211.65 g/mol It is a derivative of acetophenone, where the acetophenone moiety is substituted with a chloro group at the 3’ position and a semicarbazone group

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3’-chloroacetophenone semicarbazone typically involves the condensation reaction of 3’-chloroacetophenone with semicarbazide. The reaction is usually carried out in the presence of an acid catalyst, such as glacial acetic acid, and a solvent like methanol . The reaction mixture is heated to facilitate the condensation process, resulting in the formation of the semicarbazone derivative.

Industrial Production Methods: While specific industrial production methods for 3’-chloroacetophenone semicarbazone are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions: 3’-Chloroacetophenone semicarbazone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the semicarbazone group to an amine group.

Substitution: The chloro group at the 3’ position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide, and a suitable solvent like ethanol.

Major Products:

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of amines.

Substitution: Formation of substituted derivatives with various functional groups.

科学的研究の応用

Medicinal Chemistry

Anticonvulsant Activity

Research has indicated that semicarbazones, including 3'-chloroacetophenone semicarbazone, exhibit significant anticonvulsant properties. A study demonstrated that various aryl semicarbazones showed effectiveness in controlling seizures in animal models using maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. Specifically, compounds with a chloro substituent on the phenyl ring enhanced the anticonvulsant activity compared to their unsubstituted counterparts .

Synthesis of Antiepileptic Drugs

3'-Chloroacetophenone serves as an intermediate in the synthesis of carbamazepine, a widely used antiepileptic drug. The conversion of this compound into carbamazepine highlights its importance in developing therapeutic agents for epilepsy .

Antimycobacterial Activity

This semicarbazone has also been explored for its potential antimycobacterial properties. Studies have shown that derivatives of 3'-chloroacetophenone can inhibit the growth of Mycobacterium tuberculosis, making it a candidate for further development in treating tuberculosis .

Analytical Applications

Quality Control and Method Development

this compound is utilized in analytical chemistry for method development and validation, particularly in quality control (QC) applications related to pharmaceuticals. Its stability and reactivity make it suitable for various analytical methods, including chromatography .

Biological Studies

Plant Growth Regulation

Research indicates that semicarbazones can influence plant growth by acting as growth regulators. The ability of these compounds to diffuse across cell membranes allows them to interact with plant physiological processes, promoting or inhibiting growth depending on their concentration and structure .

Coordination Chemistry

Semicarbazones have been recognized for their ability to form chelates with metals, which can enhance their biological activity. This property has led researchers to investigate their potential as ligands in coordination chemistry, particularly in synthesizing metal complexes with improved therapeutic effects .

Case Studies and Research Findings

| Study Reference | Application | Key Findings |

|---|---|---|

| Rajak et al., 2009 | Anticonvulsant | Identified enhanced activity of aryl semicarbazones in MES and PTZ tests; low neurotoxicity observed. |

| Pandeya et al., 2000 | Antiepileptic Synthesis | Developed a series of 4-bromophenyl semicarbazones; compound showed significant anticonvulsant activity at low doses. |

| ChemicalBook | Pharmaceutical Intermediate | Highlighted its role in synthesizing carbamazepine and other fine chemicals; important for drug development. |

| Yogeeswari et al., 2004 | Plant Growth Regulation | Studied the effects of substituted phenyl semicarbazones on plant growth; demonstrated regulatory effects on physiological processes. |

作用機序

The mechanism of action of 3’-chloroacetophenone semicarbazone involves its interaction with specific molecular targets. For instance, its anticonvulsant activity is believed to be due to its ability to modulate neurotransmitter receptors or ion channels in the brain . The compound may also inhibit the activity of certain enzymes, contributing to its antibacterial effects.

類似化合物との比較

Acetophenone Semicarbazone: Lacks the chloro substitution, resulting in different chemical and biological properties.

4’-Chloroacetophenone Semicarbazone: The chloro group is at the 4’ position, which may affect its reactivity and biological activity.

Benzaldehyde Semicarbazone: Contains a benzaldehyde moiety instead of acetophenone, leading to different applications and properties.

Uniqueness: 3’-Chloroacetophenone semicarbazone is unique due to the specific positioning of the chloro group, which can influence its reactivity and interaction with biological targets. This structural feature may enhance its potential as a therapeutic agent or a precursor in material synthesis.

生物活性

3'-Chloroacetophenone semicarbazone is a compound classified under semicarbazones, which are derived from the condensation of semicarbazide with carbonyl compounds. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and neuroprotective properties. The following sections will detail its biological activity, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H10ClN3O with a molecular weight of approximately 199.65 g/mol. The structure consists of a chloroacetophenone moiety linked to a semicarbazone functional group, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀ClN₃O |

| Molecular Weight | 199.65 g/mol |

| Melting Point | 118-120 °C |

| Solubility | Soluble in DMSO, ethanol |

Antimicrobial Activity

Research has indicated that various semicarbazones exhibit significant antimicrobial properties. A study focusing on related compounds demonstrated that semicarbazones could inhibit the growth of bacteria such as E. coli and S. aureus. The mechanism involves the disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Activity

Several studies have explored the anticancer potential of semicarbazones, including this compound. Notably, it has been shown to induce apoptosis in cancer cell lines through mechanisms involving caspase activation and modulation of cell cycle proteins.

Case Study: Anticancer Efficacy

A recent study evaluated the effects of this compound on human pancreatic cancer cells (Patu8988). The results indicated a significant reduction in cell viability at concentrations above 50 µM, demonstrating its potential as an anticancer agent.

Neuroprotective Effects

In addition to its antimicrobial and anticancer properties, there is emerging evidence suggesting that this compound may have neuroprotective effects. It has been reported to enhance levels of gamma-aminobutyric acid (GABA) in the brain, which is crucial for neuroprotection and seizure prevention.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation.

- Receptor Modulation : The compound can modulate neurotransmitter receptors, enhancing neuroprotective effects.

- Oxidative Stress Reduction : Its antioxidant properties may help mitigate oxidative stress in cells.

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Inhibits enzymes related to cancer progression |

| Receptor Modulation | Modulates neurotransmitter receptors |

| Antioxidant Activity | Reduces oxidative stress |

特性

IUPAC Name |

[(E)-1-(3-chlorophenyl)ethylideneamino]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN3O/c1-6(12-13-9(11)14)7-3-2-4-8(10)5-7/h2-5H,1H3,(H3,11,13,14)/b12-6+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMBJODQYWAEYGJ-WUXMJOGZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=O)N)C1=CC(=CC=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC(=O)N)/C1=CC(=CC=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。